molecular formula C9H9N3O3 B150976 2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid CAS No. 130484-87-6

2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid

Cat. No. B150976
M. Wt: 207.19 g/mol
InChI Key: LGCJMLDSYKAGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using various methods. Its unique chemical structure and properties make it a promising candidate for use in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes by binding to their active sites and preventing their activity.

Biochemical And Physiological Effects

Studies have shown that 2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid exhibits biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid in lab experiments is its ability to inhibit specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biochemical and physiological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid. One potential direction is the development of drugs for treating neurodegenerative diseases, such as Alzheimer's disease, based on the inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase. Another potential direction is the study of the mechanism of action of this compound, which may lead to a better understanding of its potential applications in scientific research. Additionally, the synthesis of novel derivatives of this compound may lead to the discovery of compounds with improved properties and activity.

Synthesis Methods

The synthesis of 2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid can be achieved using different methods. One of the most common methods involves the reaction between ethyl 2-oxo-4,5-dihydropyridine-3-carboxylate and malononitrile in the presence of a base. This reaction results in the formation of the desired compound in good yields. Other methods for synthesizing this compound have also been reported in the literature.

Scientific Research Applications

2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid has been used in various scientific research applications. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for treating neurodegenerative diseases, such as Alzheimer's disease.

properties

CAS RN

130484-87-6

Product Name

2-Amino-5-cyano-6-ethoxypyridine-3-carboxylic acid

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-amino-5-cyano-6-ethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-2-15-8-5(4-10)3-6(9(13)14)7(11)12-8/h3H,2H2,1H3,(H2,11,12)(H,13,14)

InChI Key

LGCJMLDSYKAGOV-UHFFFAOYSA-N

SMILES

CCOC1=NC(=C(C=C1C#N)C(=O)O)N

Canonical SMILES

CCOC1=NC(=C(C=C1C#N)C(=O)O)N

synonyms

3-Pyridinecarboxylicacid,2-amino-5-cyano-6-ethoxy-(9CI)

Origin of Product

United States

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